5-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine
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Overview
Description
5-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound belonging to the class of tetrahydropyridines. This compound is characterized by a six-membered ring containing one nitrogen atom and four hydrogen atoms, with ethyl and methyl substituents at the 5th and 4th positions, respectively. Tetrahydropyridines are known for their biological and pharmacological activities, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the reduction of N-ethyl-4-methylpyridinium iodide using sodium borohydride in methanol can yield the desired tetrahydropyridine . Another method involves the modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using borohydride reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The nitrogen atom in the tetrahydropyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: N-substituted tetrahydropyridine derivatives.
Scientific Research Applications
5-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and polymers
Mechanism of Action
The mechanism of action of 5-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The compound can inhibit monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as dopamine and serotonin. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters. Additionally, the compound can interact with various receptors in the central nervous system, modulating their activity and influencing neurological functions .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,3,4-Tetrahydropyridine: Another structural isomer with distinct pharmacological properties.
2,3,4,5-Tetrahydropyridine: Differing in the position of hydrogen atoms and exhibiting unique biological activities.
Uniqueness: 5-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and methyl groups at the 5th and 4th positions, respectively, enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound in drug development and neurological research .
Properties
Molecular Formula |
C8H15N |
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Molecular Weight |
125.21 g/mol |
IUPAC Name |
5-ethyl-4-methyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C8H15N/c1-3-8-6-9-5-4-7(8)2/h9H,3-6H2,1-2H3 |
InChI Key |
LGIAUWUHDQROJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CCNC1)C |
Origin of Product |
United States |
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